5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-bromo-1-phenylpyrazole-4-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with the target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 5-amino-N-methyl-1-phenyl-
- 1H-Pyrazole-4-carboxamide, 5-chloro-N-methyl-1-phenyl-
- 1H-Pyrazole-4-carboxamide, 5-fluoro-N-methyl-1-phenyl-
Uniqueness
5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.
Properties
CAS No. |
98477-04-4 |
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Molecular Formula |
C11H10BrN3O |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-bromo-N-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H10BrN3O/c1-13-11(16)9-7-14-15(10(9)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16) |
InChI Key |
NAZOOGVTLVGKPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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